Azithromycin Impurity O
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Overview
Description
Azithromycin Impurity O is a byproduct found in azithromycin formulations. Azithromycin is a macrolide antibiotic used to treat various bacterial infections. Impurities like this compound can arise during the synthesis, storage, or degradation of the drug. Understanding these impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azithromycin Impurity O can be synthesized through various chemical reactions involving azithromycin. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and identify impurities . The synthetic route typically involves the modification of azithromycin’s molecular structure under controlled conditions, such as temperature, pH, and solvent composition .
Industrial Production Methods
In industrial settings, the production of azithromycin and its impurities involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted byproducts. Techniques such as crystallization, filtration, and chromatography are employed to separate and purify the desired compounds .
Chemical Reactions Analysis
Types of Reactions
Azithromycin Impurity O undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., methanol, acetonitrile). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Azithromycin Impurity O has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its role in the stability and efficacy of azithromycin-based medications.
Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products.
Mechanism of Action
its presence can affect the overall stability and efficacy of azithromycin by interacting with the drug’s molecular targets and pathways . Further research is needed to elucidate the specific molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Azithromycin Impurity O can be compared with other impurities found in azithromycin formulations, such as:
- Azithromycin Impurity F
- Azithromycin Impurity J
- Azithromycin Impurity H
- Azithromycin Impurity L
- Azithromycin Impurity M
Uniqueness
This compound is unique in its specific molecular structure and the conditions under which it forms. Its identification and characterization are essential for understanding the overall impurity profile of azithromycin and ensuring the quality of the final pharmaceutical product .
Properties
Molecular Formula |
C39H74N2O12 |
---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |
InChI Key |
PMJMEZRLHVDXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
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